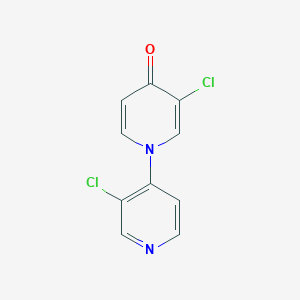

3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one

Description

Properties

IUPAC Name |

3-chloro-1-(3-chloropyridin-4-yl)pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-5-13-3-1-9(7)14-4-2-10(15)8(12)6-14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSNQLWTBMVSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N2C=CC(=O)C(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3-chloropyridine with 4-chloropyridin-4-one under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds .

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Activity

One of the most notable applications of 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one is its use as an anti-cancer agent. Research indicates that compounds of this class exhibit potent activity against various cancers, including lung, breast, and colorectal cancers. They function by inhibiting specific pathways associated with tumor growth and metastasis, particularly those involving the hepatocyte growth factor receptor (Met) and vascular endothelial growth factor receptor (VEGFR) signaling pathways. These compounds are being investigated for their ability to treat cancers that are dependent on Met activation, showcasing their potential as novel therapeutic agents .

Pharmaceutical Composition

The compound is also being explored as part of pharmaceutical formulations aimed at enhancing bioavailability and therapeutic efficacy. Prodrugs derived from this compound have been developed to improve solubility and pharmacokinetic profiles, making them more suitable for clinical use .

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler chloropyridine derivatives. The methods often include halogenation reactions followed by cyclization processes to form the pyridinone structure. Such synthetic pathways are crucial for producing this compound in a laboratory setting and for scaling up production for industrial applications .

Chemical Characteristics

The compound exhibits unique chemical properties that make it suitable for various applications in organic synthesis. Its structure allows it to participate in further chemical modifications, which can lead to the development of new derivatives with enhanced biological activities .

Case Studies and Research Findings

Case Study Insights

Several case studies have documented the efficacy of this compound in preclinical models. For instance, studies have demonstrated its ability to inhibit tumor growth in xenograft models of human cancers. These findings underscore the compound's potential as a leading candidate for drug development targeting specific cancer types .

Observational Research Frameworks

The application of observational research methodologies has provided deeper insights into how this compound interacts within biological systems. By employing case study frameworks, researchers can gather qualitative data that enhance understanding of its mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The positions of chlorine substituents and the nature of functional groups significantly impact chemical behavior. Key analogs include:

Analysis :

- This could weaken iron chelation efficiency in biomedical applications .

- Reactivity: The ethanone group in QK-5511 may undergo nucleophilic addition, whereas the pyridinone’s conjugated system in the target compound favors resonance stabilization and metal coordination .

Coordination Chemistry and Metal Complexes

Manganese(II) complexes with pyridin-4-one ligands () form octahedral geometries stabilized by hydrogen bonding and π-interactions. The target compound’s pyridinone oxygen could similarly coordinate metals, but chloro substituents might sterically hinder binding or alter electronic environments compared to hydroxylated ligands .

Biological Activity

Introduction

3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Target Pathways

The primary target of this compound is the extracellular signal-regulated kinase 1/2 (ERK1/2) . This kinase is a crucial component of the RAS/RAF/MEK/ERK signaling pathway, which is often implicated in oncogenesis. By inhibiting ERK1/2 phosphorylation, the compound disrupts downstream signaling pathways that regulate cell proliferation and survival, thereby exhibiting potential anti-cancer properties.

Inhibitory Effects

The compound has demonstrated inhibitory effects on several biological processes:

- Cell Proliferation : Inhibition of ERK1/2 leads to reduced cell proliferation rates in various cancer cell lines.

- Gene Expression : Disruption of ERK1/2 signaling affects the expression of genes associated with cell cycle progression and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

- IC50 Values : The compound displays low micromolar IC50 values against various cancer cell lines, demonstrating its potency as an anti-cancer agent .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition assays revealed promising results, indicating its potential as an anti-inflammatory drug .

Insecticidal and Fungicidal Properties

In agricultural contexts, this compound has been studied for its insecticidal and fungicidal activities. The compound has shown effectiveness against various pests and pathogens, making it a candidate for development as a pesticide.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of pyridine derivatives. Modifications to the chlorinated pyridine structure can significantly influence its pharmacological properties:

- Chlorine Substituents : The presence and position of chlorine atoms on the pyridine ring enhance the compound's reactivity and biological activity.

- Functional Group Variations : Alterations in functional groups attached to the pyridine core can lead to variations in potency against specific biological targets.

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C10H7Cl2N2O | Chlorinated pyridine derivative | Anticancer, anti-inflammatory |

| 4-Chloro-1-(pyridin-2-yl)-1H-pyrazole | C10H8ClN3 | Lacks carboxylic acid group | Studied for anti-inflammatory properties |

| 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole | C10H10N2 | Methyl substitution alters activity | Investigated for anticancer effects |

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound across multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth with an IC50 value of approximately 0.5 µM against breast cancer cells, showcasing its potential as a therapeutic agent in oncology .

Assessment of Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects using an animal model of induced inflammation. The administration of this compound resulted in a notable reduction in paw edema compared to control groups, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. What are the established synthetic pathways for 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, chlorination of pyridinone precursors using POCl₃ or PCl₅ under reflux conditions is common. Evidence from analogous chloropyridine derivatives highlights the importance of solvent choice (e.g., dichloromethane for phase-transfer catalysis) and base selection (e.g., NaOH or K₂CO₃) to optimize yields . A representative protocol involves:

- Reacting 3-hydroxypyridin-4-one with chlorinating agents (e.g., SOCl₂) at 80–100°C.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Critical parameters include temperature control to avoid decomposition and stoichiometric excess of chlorinating agents to ensure complete substitution .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 259.0) and fragmentation patterns .

- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% theoretical values .

- X-ray Crystallography : Resolves crystal packing and bond angles for polymorph identification (if applicable) .

Q. How do the chloro substituents and pyridinone core in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing pyridinone ring and chloro groups activate specific positions for substitution. For example:

- The 3-chloro substituent on the pyridine ring undergoes SNAr reactions with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 60–80°C .

- The 4-one carbonyl group can participate in keto-enol tautomerism, affecting acidity (pKa ~8–10) and metal-chelation behavior .

Studies on analogs like 3-chloro-4-(pyridin-3-yloxy)aniline show regioselectivity trends driven by steric and electronic factors .

Q. What are the critical safety considerations when handling this compound, particularly regarding intermediate isolation and storage?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-chlorinated derivatives or oxidation products) .

- Optimization Strategies :

- Reduce reaction time to minimize over-chlorination.

- Employ scavengers (e.g., thiourea) to quench excess chlorinating agents .

- Case Study : A 15% reduction in di-chlorinated byproducts was achieved by lowering POCl₃ stoichiometry from 3.0 to 2.2 equivalents .

Q. What strategies are employed to resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Controlled Solubility Testing : Use UV-Vis spectroscopy to measure saturation concentrations in DMSO, THF, and ethanol at 25°C .

- Data Reconciliation : Apply Hansen Solubility Parameters (HSPs) to model solvent compatibility. For example, δD (dispersion) ≈ 18 MPa¹/² and δH (hydrogen bonding) ≈ 9 MPa¹/² predict higher solubility in DMSO than ethanol .

Q. Can computational modeling predict regioselectivity in further functionalization of this compound, and what validation methods are required?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., C-2 vs. C-5 positions) .

- Validation : Compare computed Fukui indices with experimental substitution outcomes (e.g., amination at C-2 in 80% yield) .

Q. What experimental approaches are used to investigate the potential biological activity of this compound, such as enzyme inhibition assays?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ kits .

- Cellular Uptake Studies : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation via scintillation counting .

- Case Study : Analogous hydroxypyridinones showed iron-chelation activity (EC₅₀ = 5 µM) in antioxidant assays, suggesting potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.